1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZTXONWCKGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-(4-Chlorobenzyl)-2-(Methylsulfonyl)-1H-Benzo[d]imidazole
Route 1: Thioether Intermediate Oxidation
Synthesis of 2-(Methylthio)-1H-Benzo[d]imidazole
The benzimidazole core is constructed via condensation of o-phenylenediamine with carbon disulfide under acidic conditions, yielding 2-mercapto-1H-benzo[d]imidazole. Subsequent alkylation with methyl iodide in dimethylformamide (DMF) and potassium carbonate introduces the methylthio group:
$$
\text{2-mercapto-1H-benzo[d]imidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(methylthio)-1H-benzo[d]imidazole}
$$
This step achieves >80% yield in optimized conditions.
N1-Alkylation with 4-Chlorobenzyl Chloride
The 1-position nitrogen is deprotonated using potassium carbonate in DMF, followed by reaction with 4-chlorobenzyl chloride to afford 1-(4-chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole:
$$
\text{2-(methylthio)-1H-benzo[d]imidazole} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(4-chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole}
$$
Reaction monitoring via TLC ensures completion within 4–6 hours.
Oxidation to Methylsulfonyl Group
The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours:
$$
\text{1-(4-chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole} \xrightarrow{\text{H}2\text{O}2, \text{CH}_3\text{COOH}} \text{this compound}
$$
Yields range from 70–85%, with purity confirmed via column chromatography.
Route 2: Direct Sulfonylation of Benzimidazole Intermediate
Synthesis of 1-(4-Chlorobenzyl)-1H-Benzo[d]imidazole
o-Phenylenediamine is condensed with 4-chlorobenzylamine hydrochloride in polyphosphoric acid (PPA) at 120°C, forming 1-(4-chlorobenzyl)-1H-benzo[d]imidazole. This one-pot method avoids intermediate isolation, achieving 65–75% yield.
C2-Sulfonylation with Methylsulfonyl Chloride
Direct electrophilic substitution at the 2-position is achieved using methylsulfonyl chloride in pyridine at 0–5°C:
$$
\text{1-(4-chlorobenzyl)-1H-benzo[d]imidazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{this compound}
$$
This method requires careful temperature control to minimize side reactions, yielding 60–70% product.
Alternative Route: Nucleophilic Aromatic Substitution
A less common approach involves chlorination of 1-(4-chlorobenzyl)-1H-benzo[d]imidazole at the 2-position using N-chlorosuccinimide (NCS), followed by reaction with sodium methanesulfinate in DMF at 100°C:
$$
\text{1-(4-chlorobenzyl)-2-chloro-1H-benzo[d]imidazole} + \text{CH}3\text{SO}2\text{Na} \xrightarrow{\text{DMF}} \text{this compound}
$$
This route is limited by poor regioselectivity during chlorination (45–55% yield).
Optimization and Scalability Considerations
Solvent and Base Selection for Alkylation
DMF outperforms acetone and THF in N1-alkylation due to superior solvation of intermediates. Potassium carbonate provides milder basicity than sodium hydride, reducing side products.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Parameter | Thioether Oxidation | Direct Sulfonylation | Nucleophilic Substitution |
|---|---|---|---|
| Total Yield | 70–85% | 60–70% | 45–55% |
| Reaction Steps | 3 | 2 | 3 |
| Key Advantage | High purity | Fewer intermediates | Avoids oxidation |
| Limitation | Oxidizing agents | Low regioselectivity | Poor scalability |
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C2 Position
a. 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (3b)
- Structure : The C2 position bears a 4-chlorophenyl group instead of methylsulfonyl.
- Properties : Melting point = 136–138°C; NMR data (¹H and ¹³C) confirms aromatic substitution patterns .
- Key Differences : The 4-chlorophenyl group is less polar than methylsulfonyl, likely reducing solubility in polar solvents. This compound’s biological activity remains uncharacterized, but its synthesis highlights the adaptability of the benzimidazole core for diverse substitutions .
b. 2-(4-Chlorophenyl)-1H-benzo[d]imidazole (2d)
- Structure : Lacks the 4-chlorobenzyl group at N1, with only a 4-chlorophenyl substituent at C2.
- Key Differences : The absence of the 4-chlorobenzyl group simplifies the structure but may reduce binding affinity in receptor-mediated applications.
c. 5-Chloro-2-(2-(4-(methylsulfonyl)phenyl)-1H-indol-3-yl)-1H-benzo[d]imidazole (8a)
- Structure : Methylsulfonyl is attached to a phenyl ring fused to an indole moiety.
- Properties : Exhibits dual antimicrobial (MIC = 0.5–1.0 µg/mL against S. aureus) and anti-inflammatory activity .
- Key Differences : The extended conjugation from the indole system may enhance π-π stacking in biological targets, a feature absent in the target compound.
Substituent Variations at the N1 Position
a. 1-Allyl-2-(3,4-dichlorophenyl)-6-nitro-1H-benzo[d]imidazole (4b)
b. 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
- Structure : N1 is benzyl (without chloro substitution); C2 has a 4-methoxyphenyl group.
- Properties : Methoxy group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group .
- Key Differences : The methoxy group may improve solubility but reduce oxidative stability relative to methylsulfonyl.
Physicochemical and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Trends:
- Electron Effects : Methylsulfonyl at C2 increases polarity and metabolic stability compared to halogens or alkoxy groups.
Biological Activity
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The structure of this compound features a benzimidazole core with a 4-chlorobenzyl group and a methylsulfonyl group. The synthesis typically involves:
- Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Introduction of the 4-Chlorobenzyl Group : Conducted via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a base.
- Addition of the Methylsulfonyl Group : Accomplished through sulfonylation using methylsulfonyl chloride and a base like triethylamine.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | Jain et al. |
| 1-(4-chlorobenzyl)-2-ethylsulfonyl-1H-benzo[d]imidazole | E. coli | 18 | Sharma et al. |
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth.
Mechanism of Action : The proposed mechanism includes binding to enzymes or receptors that regulate cell cycle progression, thereby exerting antiproliferative effects.
Case Studies
Several case studies have highlighted the biological activity of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A study conducted by Jain et al. evaluated various derivatives against multiple bacterial strains, concluding that certain modifications enhance antimicrobial potency .
- Anticancer Research : Another study focused on the anticancer potential of benzimidazoles, revealing that compounds with specific substituents exhibited significant inhibitory effects on cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other benzimidazole derivatives.
Table 2: Comparison of Biological Activities
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry and purity via ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.2–3.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 335–340) .
How do structural modifications (e.g., substituents on the benzyl or sulfonyl groups) influence the compound’s reactivity and biological activity?
Q. Basic Research Focus
-
Electron-Withdrawing Groups : The 4-chlorobenzyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
-
Sulfonyl Group : The methylsulfonyl moiety increases metabolic stability and influences binding to targets like kinases or microbial enzymes .
-
Comparative Data :
Substituent Impact on Activity 4-Cl (benzyl) Improved antibacterial potency (MIC: 2–4 µg/mL vs. S. aureus) Methyl (sulfonyl) Reduced cytotoxicity compared to ethyl/aryl analogs
What methodologies are used to establish structure-activity relationships (SAR) for antitumor applications?
Q. Advanced Research Focus
- In Vitro Assays : Evaluate IC₅₀ values against cancer cell lines (e.g., BRAF V600E-mutant melanoma cells) using MTT assays .
- Molecular Docking : Simulate interactions with BRAF kinase (PDB ID: 3OG7) to identify key binding residues (e.g., Lys483, Asp594) .
- Derivatization : Synthesize analogs (e.g., pyrimidine-linked sulfonamides) to assess the role of the sulfonyl group in apoptosis induction .
How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity of 4-chloro vs. 4-fluoro benzyl derivatives) .
- Crystallography : Resolve stereochemical ambiguities (e.g., imidazole ring conformation) via X-ray diffraction .
- Statistical Validation : Apply ANOVA to assess significance of substituent-driven activity differences (e.g., p < 0.05 for 4-Cl vs. 4-Br in cytotoxicity) .
What advanced analytical techniques are employed to study the compound’s stability and degradation pathways?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset at 220–240°C) .
- HPLC-MS/MS : Identify degradation products under hydrolytic stress (e.g., sulfonic acid derivatives at pH < 3) .
- Fluorescence Spectroscopy : Monitor aggregation behavior in solution (λₑₓ = 280 nm, λₑₘ = 340 nm) .
What strategies validate the compound’s molecular targets in mechanistic studies?
Q. Advanced Research Focus
- Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects (e.g., inhibition of JAK2 at IC₅₀ = 50 nM) .
- CRISPR/Cas9 Knockout : Confirm target dependency (e.g., BRAF V600E-mutant cell lines vs. wild-type) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 10–100 nM) to purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
